molecular formula C14H8F3NO B14788812 4-Isocyanato-2-(trifluoromethyl)biphenyl CAS No. 1324003-65-7

4-Isocyanato-2-(trifluoromethyl)biphenyl

Cat. No.: B14788812
CAS No.: 1324003-65-7
M. Wt: 263.21 g/mol
InChI Key: DXHLULIPACFUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isocyanato-2-(trifluoromethyl)biphenyl (CAS 42354-31-4) is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its primary research application is in the synthesis of potent and selective S1P1 (sphingosine-1-phosphate receptor 1) agonists, a promising class of immunomodulatory agents . In a key study, this compound was used as a critical building block to construct a carbamoylnicotinamide derivative, which demonstrated excellent potency as an S1P1 agonist (EC50 = 0.035 μM) and high selectivity against other S1P receptor subtypes (S1P2-5) . This activity translated to a dramatic reduction of circulating lymphocytes in vivo, highlighting its value as a tool compound for investigating the therapeutic potential of selective S1P1 agonism in areas such as multiple sclerosis and other autoimmune conditions . The compound features a reactive isocyanate group (-N=C=O) that allows for efficient conjugation with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. The biphenyl core substituted with a trifluoromethyl group contributes to desirable physicochemical properties, including enhanced metabolic stability and cell permeability, which are critical for in vivo efficacy studies . As a specialized research chemical, this compound must be handled with care. It is classified with the signal word "Danger" and carries hazard statements indicating toxicity if swallowed, inhaled, or in contact with skin, as well as the potential to cause skin and eye irritation . Researchers should consult the relevant Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Please Note: This product is intended for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1324003-65-7

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

4-isocyanato-1-phenyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)13-8-11(18-9-19)6-7-12(13)10-4-2-1-3-5-10/h1-8H

InChI Key

DXHLULIPACFUAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N=C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-(trifluoromethyl)biphenyl typically involves the reaction of 4-amino-2-(trifluoromethyl)biphenyl with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate group. The general reaction scheme is as follows:

4-Amino-2-(trifluoromethyl)biphenyl+PhosgeneThis compound+HCl\text{4-Amino-2-(trifluoromethyl)biphenyl} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 4-Amino-2-(trifluoromethyl)biphenyl+Phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of alternative reagents such as diphosgene or triphosgene can also be explored to mitigate the hazards associated with phosgene.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanato-2-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst.

    Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

4-Isocyanato-2-(trifluoromethyl)biphenyl is an organic compound with an isocyanate functional group and a trifluoromethyl substituent on a biphenyl structure, having the molecular formula C14H8F3NOC_{14}H_8F_3NO. It is used in materials science and medicinal chemistry. The uniqueness of this compound is attributed to its biphenyl structure combined with an isocyanate and a trifluoromethyl group, which enhances its reactivity and potential applications in specialized fields such as materials science and pharmaceuticals.

Scientific Research Applications

This compound has several key applications:

  • Material Science It serves as a building block for synthesizing polymers and other materials with specific properties.
  • Medicinal Chemistry It is utilized in the synthesis of pharmaceutical compounds. Interaction studies involving this compound focus on its reactivity with various nucleophiles. These studies help elucidate its mechanism of action in forming covalent bonds with biological macromolecules, which may lead to insights into its potential therapeutic uses. Understanding these interactions is crucial for assessing both efficacy and safety in medicinal applications.

Reactions

Common reagents in reactions involving this compound include amines, alcohols, and water, typically under controlled conditions to prevent side reactions. The synthesis of this compound typically involves industrial methods that may employ continuous flow reactors to ensure consistent quality and yield, followed by purification techniques such as distillation or recrystallization.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
2-Isocyanato-4-(trifluoromethyl)phenolIsocyanate on a phenolic ringPotential use in coatings due to phenolic properties
4-IsocyanatobenzeneSimple aromatic structureCommonly used in polymer production
1-Isocyanato-4-(trifluoromethyl)benzeneIsocyanate on a mono-substituted benzeneLess sterically hindered compared to biphenyl
2-(Trifluoromethyl)anilineAmino group on a trifluoromethyl-substituted benzeneExplored for biological activity

Mechanism of Action

The mechanism of action of 4-Isocyanato-2-(trifluoromethyl)biphenyl primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and in the development of diagnostic tools.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences and similarities between 4-Isocyanato-2-(trifluoromethyl)biphenyl and related compounds:

Compound Substituents Functional Group Synthetic Method Yield Range Key Applications
This compound –CF₃ at position 2; –NCO at position 4 Isocyanate Not explicitly described in evidence N/A Polymer crosslinking, pharmaceuticals
[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane –SCF₃ at position 4 Thioether CF₃SO₂Na + Tf₂O in DCM, ambient conditions 65–82% Materials science, fluorinated ligands
4-Chloro-2-fluoro-1-isocyanatobenzene –Cl at position 4; –F at position 2 Isocyanate Halogenation of phenyl isocyanate derivatives Not specified Intermediate for herbicides, dyes

Reactivity and Stability

  • Electron-Withdrawing Effects: The –CF₃ group in this compound significantly reduces electron density at the aromatic ring, enhancing resistance to electrophilic substitution compared to non-fluorinated analogues. In contrast, [1,1′-biphenyl]-4-yl(trifluoromethyl)sulfane leverages –SCF₃ for radical stabilization, enabling distinct reactivity in sulfur-mediated coupling reactions .
  • Isocyanate Reactivity : Both this compound and 4-Chloro-2-fluoro-1-isocyanatobenzene undergo nucleophilic additions (e.g., with amines or alcohols). However, steric hindrance from the biphenyl backbone in the former may slow reaction kinetics relative to simpler aryl isocyanates.

Research Findings and Limitations

  • Gaps in Data : Empirical data on the synthesis, thermal stability, or toxicity of this compound are absent in the provided evidence. Conclusions are drawn from structurally related compounds.
  • Opportunities for Study : Comparative studies on the hydrolysis rates of fluorinated vs. chlorinated isocyanates could elucidate environmental persistence. Additionally, the biphenyl backbone’s impact on polymer crosslinking efficiency remains underexplored.

Notes

  • Caution in Generalization : While –CF₃ and –SCF₃ groups both enhance stability, their electronic and steric contributions differ markedly, affecting downstream applications .
  • Safety Considerations : Aryl isocyanates (including 4-Chloro-2-fluoro-1-isocyanatobenzene ) require careful handling due to respiratory sensitization risks.

Q & A

Q. What toxicological assessments are required for lab-scale use?

  • Methodology : Follow EPA guidelines for biphenyl derivatives:
  • Acute Toxicity : LD50_{50} testing in rodents (OECD 423).
  • Ecotoxicity : Daphnia magna EC50_{50} assays to assess aquatic impact .

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